(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
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Description
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds using pyrazole derivatives similar to "(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride." For instance, the compound has been used as a precursor for generating new pyrazole and pyridazine derivatives through reactions with active methylene esters, showcasing its versatility in constructing complex molecular structures with potential applications in medicinal chemistry and materials science (Abass et al., 2013).
Development of Novel Polymer Materials
This chemical also plays a crucial role in the development of novel polymer materials. For example, it has been utilized in the derivatization of crosslinked poly(styrene-co-acryloyl chloride) to create functional polymer supports. These materials can be further modified to yield amido, hydrazido, ester, thioester, and malononitryl derivatives, demonstrating the compound's utility in synthesizing electrophilic scavenger resins with diverse applications in chemical separations and purification processes (Krajnc & Toplak, 2002).
Antioxidant and Antiviral Screening
Significant research has been conducted on the antioxidant and antiviral properties of pyrazole-based compounds synthesized using "this compound." These studies have shown that some derivatives exhibit promising inhibitory antioxidant activity, which could be beneficial for developing new therapeutic agents (Sallam et al., 2020). Moreover, specific nitrogen heterocycles integrated with the pyrazole scaffold have demonstrated significant anti-rotavirus activity, suggesting potential applications in antiviral drug development (El‐Helw et al., 2020).
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.